molecular formula C10H21N3OS2 B14425446 [Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate CAS No. 82846-52-4

[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate

Cat. No.: B14425446
CAS No.: 82846-52-4
M. Wt: 263.4 g/mol
InChI Key: OULXJRMYCHMJDW-UHFFFAOYSA-N
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Description

[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate is a chemical compound with the molecular formula C10H21N3OS2 and a molecular weight of 263.4232 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [tert-butyl(nitroso)amino]methyl diethylcarbamodithioate typically involves the reaction of tert-butylamine with diethylcarbamodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process may also involve the use of nitrosating agents to introduce the nitroso group into the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [tert-butyl(nitroso)amino]methyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction is facilitated by the nitroso group, which can undergo nucleophilic attack by amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate is unique due to its combination of tert-butyl, nitroso, and diethylcarbamodithioate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

CAS No.

82846-52-4

Molecular Formula

C10H21N3OS2

Molecular Weight

263.4 g/mol

IUPAC Name

[tert-butyl(nitroso)amino]methyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C10H21N3OS2/c1-6-12(7-2)9(15)16-8-13(11-14)10(3,4)5/h6-8H2,1-5H3

InChI Key

OULXJRMYCHMJDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCN(C(C)(C)C)N=O

Origin of Product

United States

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